1,2-二氘苯

描述

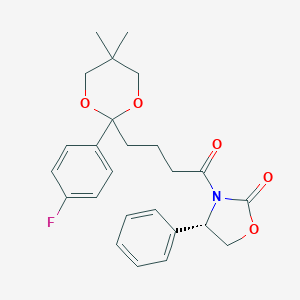

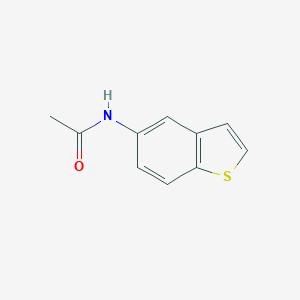

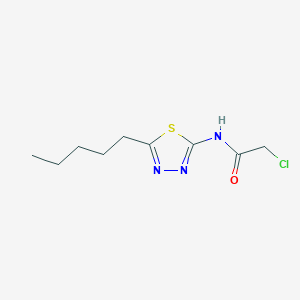

1,2-Dideuteriobenzene is a deuterated analog of benzene where two hydrogen atoms are replaced by deuterium. This compound is not directly discussed in the provided papers, but its properties and reactions can be inferred from studies on similar benzene derivatives and halogenated benzenes.

Synthesis Analysis

The synthesis of benzene derivatives often involves substitution reactions or the use of precursor compounds. For example, a digermabenzene was synthesized from a digermyne precursor and acetylene . Similarly, 1,2-dibromobenzenes, which are structurally related to 1,2-dideuteriobenzene, were synthesized through regioselective bromination and halogen/metal permutations . These methods could potentially be adapted for the synthesis of 1,2-dideuteriobenzene by substituting the appropriate deuterated reagents.

Molecular Structure Analysis

The molecular structure of benzene derivatives can be determined using X-ray crystallography and theoretical calculations. For instance, a digermabenzene showed a trans-bent geometry around the germanium atoms, with calculations suggesting aromaticity . The structure of 1,2-dideuteriobenzene would likely retain the aromaticity of benzene, with the deuterium atoms affecting the vibrational modes due to their greater mass compared to hydrogen.

Chemical Reactions Analysis

Benzene derivatives undergo various chemical reactions, including redox processes and nucleophilic substitutions. For example, a tetrafluorobenzene derivative underwent aromatic nucleophilic substitution . The presence of deuterium in 1,2-dideuteriobenzene could influence reaction kinetics and mechanisms due to the isotope effect, where bonds involving deuterium are stronger than those with hydrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives, such as fluorinated benzenes, can be characterized by spectroscopic methods and electrochemical measurements . The introduction of deuterium would likely alter the NMR spectra and could affect the redox properties of 1,2-dideuteriobenzene. The crystal structure of related compounds, such as 1,2,3,5-tetrafluorobenzene, reveals intermolecular interactions that contribute to the overall stability of the crystal lattice . These properties would be important to consider when studying 1,2-dideuteriobenzene.

科学研究应用

动力学同位素效应

1,2-二氘苯及其衍生物已被研究,以了解动力学同位素效应,特别是在溶解作用反应中。例如,Maskill(1976)研究了溴苯磺酸外内-去氢-2-基溴环戊烷的溶解作用中的氘动力学同位素效应,提供了有关在过渡态中涉及桥接导致非经典阳离子的机制的见解(Maskill, 1976)。

光谱学和光反应

对2-(二氘亚甲基)-1,1-双(4-甲氧基苯基)环丙烷(d(2)-1)的研究有助于理解光反应和光谱学。Ikeda等人(2003年)探讨了电子转移光反应中的简并重排,使用了吸收光谱和EPR等光谱方法(Ikeda et al., 2003)。

有机金属化学

在有机金属化学领域,已合成并表征了1,2-二氘苯类似物,以了解其独特性质。Sasamori等人(2015年)成功合成了一种具有显著芳香性的1,2-二锗苯,展示了这类化合物在有机金属化学应用中的潜力(Sasamori et al., 2015)。

热力学研究

Ma和Beyerlein(1983年)研究了涉及1,2-二氘苯的混合物中的热扩散同位素效应,有助于理解这类化合物的热力学性质(Ma & Beyerlein, 1983)。

作用机制

Mode of Action

Benzene and its derivatives often interact with their targets through π-π interactions, where the aromatic ring of the compound interacts with aromatic amino acids in the target protein . The presence of deuterium may alter the compound’s interaction with its targets, potentially affecting the strength of binding or the compound’s orientation when bound to the target.

Biochemical Pathways

Benzene and its derivatives are known to interact with various biochemical pathways, often acting as inhibitors or activators of enzymes within these pathways .

Pharmacokinetics

Deuterium is a heavier isotope of hydrogen, and deuterated compounds often exhibit altered pharmacokinetic properties, such as slower metabolism and longer half-life, compared to their non-deuterated counterparts .

Result of Action

These effects can range from changes in enzyme activity to alterations in cell signaling pathways .

Action Environment

The action of 1,2-Dideuteriobenzene, like all compounds, can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms. The presence of deuterium in the compound may also influence its stability and reactivity .

属性

IUPAC Name |

1,2-dideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317178 | |

| Record name | Benzene-1,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dideuteriobenzene | |

CAS RN |

19467-24-4 | |

| Record name | Benzene-1,2-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19467-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)

![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)